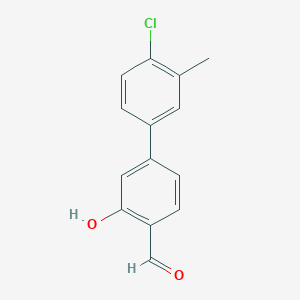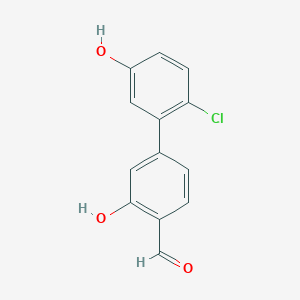
5-(4-Chloro-3-methylphenyl)-2-formylphenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Chloro-3-methylphenyl)-2-formylphenol, 95% (5-CMPF-95) is a phenolic compound that is widely used in research and development laboratories to study its biochemical and physiological effects. It is a potent inhibitor of cyclooxygenase-2 (COX-2) and has been used to study the mechanism of action of COX-2 inhibitors. In addition, 5-CMPF-95 has been used to study the effects of oxidative stress, inflammation, and cancer.
作用机制
5-(4-Chloro-3-methylphenyl)-2-formylphenol, 95% acts as an inhibitor of cyclooxygenase-2 (COX-2). COX-2 is an enzyme that catalyzes the production of pro-inflammatory molecules known as prostaglandins. 5-(4-Chloro-3-methylphenyl)-2-formylphenol, 95% binds to the active site of COX-2 and inhibits its activity, thus preventing the production of prostaglandins. This inhibition of COX-2 activity leads to a decrease in inflammation and a decrease in the production of other pro-inflammatory molecules.
Biochemical and Physiological Effects
The inhibition of COX-2 activity by 5-(4-Chloro-3-methylphenyl)-2-formylphenol, 95% leads to a decrease in inflammation and a decrease in the production of other pro-inflammatory molecules. In addition, 5-(4-Chloro-3-methylphenyl)-2-formylphenol, 95% has been shown to reduce the production of reactive oxygen species and to reduce oxidative stress. It has also been shown to inhibit the growth of certain types of cancer cells.
实验室实验的优点和局限性
The use of 5-(4-Chloro-3-methylphenyl)-2-formylphenol, 95% in laboratory experiments has several advantages. It is a potent inhibitor of COX-2 and can be used to study the mechanism of action of COX-2 inhibitors. It is also relatively easy to synthesize and can be used to study the effects of various drugs and toxins on the body. However, 5-(4-Chloro-3-methylphenyl)-2-formylphenol, 95% has some limitations. It is not very stable and can be degraded by light and heat. In addition, it can be toxic at high concentrations.
未来方向
There are several potential future directions for research using 5-(4-Chloro-3-methylphenyl)-2-formylphenol, 95%. It could be used to study the effects of various environmental pollutants on human health. It could also be used to study the effects of oxidative stress on various diseases and conditions. In addition, it could be used to study the effects of various drugs and toxins on the body. Finally, it could be used to develop new drugs and treatments for various diseases and conditions.
合成方法
5-(4-Chloro-3-methylphenyl)-2-formylphenol, 95% can be synthesized through a two-step reaction. The first step involves the reaction of 4-chloro-3-methylphenol and formaldehyde in the presence of an acid catalyst. The second step involves the addition of a base to form the desired 5-(4-Chloro-3-methylphenyl)-2-formylphenol, 95%. The reaction can be carried out in a variety of solvents such as methanol, ethanol, or ethyl acetate.
科学研究应用
5-(4-Chloro-3-methylphenyl)-2-formylphenol, 95% has been widely used in scientific research applications due to its potent inhibitory effects on COX-2. It has been used to study the mechanism of action of COX-2 inhibitors and to study the effects of oxidative stress, inflammation, and cancer. It has also been used to study the effects of various drugs and toxins on the body. In addition, 5-(4-Chloro-3-methylphenyl)-2-formylphenol, 95% has been used to study the effects of various environmental pollutants on human health.
属性
IUPAC Name |
4-(4-chloro-3-methylphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-6-10(4-5-13(9)15)11-2-3-12(8-16)14(17)7-11/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDCUMXNTNQNPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)C=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685200 |
Source


|
| Record name | 4'-Chloro-3-hydroxy-3'-methyl[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chloro-3-methylphenyl)-2-formylphenol | |
CAS RN |
1261895-19-5 |
Source


|
| Record name | 4'-Chloro-3-hydroxy-3'-methyl[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














